molecular formula C21H22F3N7O B5614127 4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No. B5614127
M. Wt: 445.4 g/mol
InChI Key: ROGYGTUJCMZTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound's synthesis involves a multi-step reaction starting from basic chemical precursors like diacetyl, aromatic aldehyde, and 2-(piperazin-1-yl)ethanamine, leading to piperazine derivatives through a cyclocondensation process, employing SO4^2−/Y2O3 as a catalyst in ethanol. This method showcases a highly useful synthesis approach for such compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, demonstrate monoclinic systems and specific cell constants, highlighting the importance of substituent effects on molecular conformation and packing in the crystal structure (Karczmarzyk & Malinka, 2004).

Future Directions

The development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy is necessary . Imidazole and its derivatives, due to their broad range of chemical and biological properties, are considered important in the development of these new drugs .

properties

IUPAC Name

4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N7O/c1-14-15(2)31(13-27-14)19-11-18(25-12-26-19)29-6-8-30(9-7-29)20(32)28-17-5-3-4-16(10-17)21(22,23)24/h3-5,10-13H,6-9H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGYGTUJCMZTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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